methyl 2-bromo-6-(difluoromethyl)pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-bromo-6-(difluoromethyl)pyridine-3-carboxylate: is a chemical compound with the molecular formula C8H6BrF2NO2 . It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is of interest due to its unique chemical structure, which includes bromine, fluorine, and a carboxylate ester group, making it useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-bromo-6-(difluoromethyl)pyridine-3-carboxylate typically involves the bromination of a pyridine derivative followed by the introduction of the difluoromethyl group and esterification. One common method includes:
Bromination: Starting with 2,6-difluoropyridine, bromination is carried out using bromine or a bromine source in the presence of a catalyst such as iron or aluminum bromide.
Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced using a difluoromethylating agent such as difluoromethyl iodide in the presence of a base.
Esterification: The final step involves esterification of the carboxylic acid group using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, particularly involving the pyridine ring.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include amines, thiols, or other substituted pyridines.
Oxidation Products: Oxidized derivatives of the pyridine ring.
Hydrolysis Products: The corresponding carboxylic acid and methanol.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of drugs due to its unique structure and reactivity.
Biological Probes: Used in the study of biological systems and pathways.
Industry:
Agrochemicals: Component in the synthesis of pesticides and herbicides.
Materials Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-bromo-6-(difluoromethyl)pyridine-3-carboxylate depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The presence of the bromine and difluoromethyl groups can enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
2-Bromo-6-(difluoromethyl)pyridine: Lacks the ester group, making it less reactive in certain esterification reactions.
Methyl 6-bromo-5-fluoropyridine-2-carboxylate: Similar structure but with a single fluorine atom, affecting its reactivity and applications.
Properties
CAS No. |
1804752-47-3 |
---|---|
Molecular Formula |
C8H6BrF2NO2 |
Molecular Weight |
266.04 g/mol |
IUPAC Name |
methyl 2-bromo-6-(difluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C8H6BrF2NO2/c1-14-8(13)4-2-3-5(7(10)11)12-6(4)9/h2-3,7H,1H3 |
InChI Key |
LJNONQWGESCKJT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)C(F)F)Br |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.